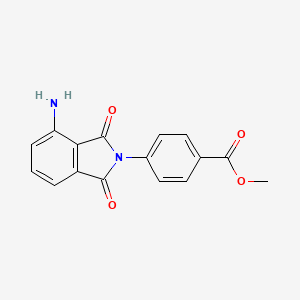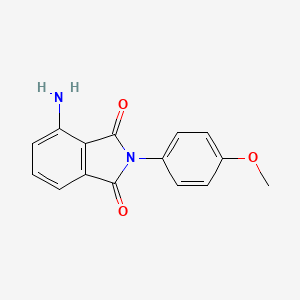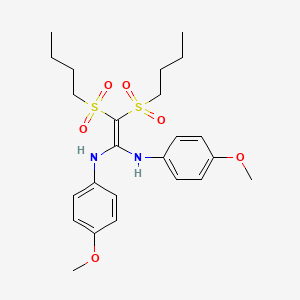![molecular formula C37H30N2O5 B3824686 N,2-bis[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3824686.png)
N,2-bis[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxamide
Vue d'ensemble
Description
N,2-bis[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxamide, also known as DPI, is a chemical compound that has been widely used in scientific research applications. This compound has gained a lot of attention due to its unique properties and potential applications in various fields such as medicine, biology, and chemistry. In
Mécanisme D'action
The mechanism of action of N,2-bis[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxamide is not fully understood, but it is believed to involve the inhibition of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS). N,2-bis[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the activation of NADPH oxidase, leading to a decrease in ROS production and subsequent inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N,2-bis[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, induction of apoptosis, and inhibition of cancer cell growth. Additionally, N,2-bis[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxamide has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,2-bis[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxamide is its potent anticancer activity against various cancer cell lines. Additionally, N,2-bis[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, N,2-bis[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxamide also has some limitations, including its poor solubility in water and its potential to induce cytotoxicity at high concentrations.
Orientations Futures
There are many future directions for N,2-bis[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxamide research, including the development of novel N,2-bis[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxamide derivatives with improved solubility and selectivity towards cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of N,2-bis[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxamide and its potential applications in other fields such as photodynamic therapy and drug discovery. Moreover, the use of N,2-bis[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxamide in combination with other anticancer agents may enhance its efficacy and reduce its limitations. Overall, N,2-bis[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxamide has great potential for future research and development in the field of cancer therapy and beyond.
Applications De Recherche Scientifique
N,2-bis[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxamide has been extensively used in scientific research for various applications, including cancer research, drug discovery, and photodynamic therapy. N,2-bis[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxamide has been found to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N,2-bis[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
IUPAC Name |
N,2-bis[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H30N2O5/c1-22-5-12-31(19-24(22)3)43-29-14-8-27(9-15-29)38-35(40)26-7-18-33-34(21-26)37(42)39(36(33)41)28-10-16-30(17-11-28)44-32-13-6-23(2)25(4)20-32/h5-21H,1-4H3,(H,38,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEOKTJPPWUAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)OC6=CC(=C(C=C6)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-bis[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(4-acetylphenyl)amino]carbonyl}-5-nitrobenzoic acid](/img/structure/B3824626.png)
![2-({[4-(3,4-dimethylphenoxy)phenyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B3824640.png)



![N-{2-[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide](/img/structure/B3824670.png)
![3-(4-chlorophenyl)-4-{[(2-methoxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B3824671.png)
![2-dibenzo[b,d]furan-3-yl-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B3824675.png)
![4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B3824688.png)
![methyl 4-{5-[4-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate](/img/structure/B3824692.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-amine](/img/structure/B3824699.png)
![2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B3824705.png)
